molecular formula C8H12N2O2S B12991319 3-(2-(1H-Imidazol-1-yl)ethyl)thietane 1,1-dioxide

3-(2-(1H-Imidazol-1-yl)ethyl)thietane 1,1-dioxide

Cat. No.: B12991319
M. Wt: 200.26 g/mol
InChI Key: QGPZNRHDUFUFIG-UHFFFAOYSA-N
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Description

3-(2-(1H-Imidazol-1-yl)ethyl)thietane 1,1-dioxide is a heterocyclic compound that features both an imidazole ring and a thietane ring with a sulfone group The imidazole ring is a five-membered ring containing two nitrogen atoms, while the thietane ring is a four-membered ring containing a sulfur atom The sulfone group is characterized by a sulfur atom double-bonded to two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1H-Imidazol-1-yl)ethyl)thietane 1,1-dioxide typically involves the formation of the imidazole ring followed by the introduction of the thietane ring and the sulfone group. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction temperatures and pressures to facilitate the formation of the desired product. The exact methods can vary depending on the specific requirements and available resources.

Chemical Reactions Analysis

Types of Reactions

3-(2-(1H-Imidazol-1-yl)ethyl)thietane 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The imidazole ring can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reag

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

3-(2-imidazol-1-ylethyl)thietane 1,1-dioxide

InChI

InChI=1S/C8H12N2O2S/c11-13(12)5-8(6-13)1-3-10-4-2-9-7-10/h2,4,7-8H,1,3,5-6H2

InChI Key

QGPZNRHDUFUFIG-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)CCN2C=CN=C2

Origin of Product

United States

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